Sodium bisulfate monohydrate

Description

Historical Trajectory of Research on Acid Salts and Related Sulfur Compounds

The study of acids and bases dates back to ancient times, with early alchemists identifying and using various acidic and alkaline substances. explorable.com The understanding of sulfur and its compounds also has a long history, with its use in gunpowder dating back to the 1300s. georgiagulfsulfur.com The 18th century marked a turning point with Antoine Lavoisier's systematic study of acids, although his initial theory that oxygen was the source of acidity was later disproven by Humphry Davy. explorable.com

Early research into acid salts like sodium bisulfate was intertwined with the development of industrial chemical processes. The Mannheim process, an industrial method for producing hydrochloric acid from sodium chloride and sulfuric acid, also yields sodium bisulfate as a key intermediate. atamanchemicals.comwikipedia.org This process underscored the importance of understanding the properties and reactions of acid salts. In the past, halogenated acids like hydrobromic acid were also prepared using methods that involved reactions with sulfur compounds. google.com The study of sulfur compounds also extends to preservation, as evidenced by research on the effects of sulfur and iron compounds on ancient shipwrecks, where they can lead to the formation of sulfuric acid and acidic salt precipitates. eurekalert.orgmarinersmuseum.org

Contemporary Significance within Inorganic and Organic Chemistry Research

In contemporary research, sodium bisulfate, in both its anhydrous and monohydrate forms, is recognized for its utility as a readily available, inexpensive, and solid acid catalyst. atamanchemicals.comechemi.com Its acidic nature, with a 1M solution having a pH of around 1, makes it a versatile reagent. wikipedia.org

In inorganic chemistry , research often focuses on its production and properties. Sodium bisulfate is produced through the reaction of sodium chloride and sulfuric acid at high temperatures or by reacting sodium hydroxide (B78521) with sulfuric acid. atamanchemicals.comusda.gov It exists in both an anhydrous form (NaHSO₄) and a monohydrate form (NaHSO₄·H₂O), with different physical properties. atamanchemicals.com The monohydrate dehydrates at 58°C. wikipedia.org Research also explores its use in various applications, such as in the synthesis of other chemicals and as a pH-lowering agent. melscience.comamericanelements.com Sustainable production methods are also a focus, with studies on producing sodium bisulfate from industrial byproducts like solid slag from the coal chemical industry and sodium sulfate (B86663) from lithium salt production. patsnap.com

In organic chemistry , sodium bisulfate monohydrate has proven to be an efficient catalyst for a variety of reactions. It is particularly noted for its role in esterification reactions, where it catalyzes the formation of esters from carboxylic acids and alcohols with high yields. tandfonline.comresearchgate.net This includes the synthesis of various cinnamates by esterifying cinnamic acid with different alcohols. researchgate.net The compound's catalytic activity extends to other transformations as well, showcasing its broad utility in organic synthesis. thieme-connect.comsciencemadness.org

Overview of Key Research Areas and Challenges for the Monohydrate Form

Current research on this compound is focused on several key areas, including its catalytic applications, its role in environmental and agricultural chemistry, and the challenges associated with its hydrated form.

Key Research Areas:

Catalysis: A primary area of research is its use as a solid acid catalyst in organic synthesis. tandfonline.comresearchgate.netresearchgate.netthieme-connect.comsciencemadness.org Its advantages include being easy to handle, environmentally benign, and effective in promoting reactions like esterification. echemi.comtandfonline.com

Environmental Applications: Studies have investigated its use in treating poultry litter to reduce ammonia (B1221849) emissions and control pathogens like Salmonella and Campylobacter. usda.govnih.gov By acidifying the litter, it converts ammonia to the less volatile ammonium (B1175870) form. nih.gov

Agricultural Science: Research has explored the impact of dietary sodium bisulfate on broiler chicken growth and gut health, particularly during coccidiosis challenges. nih.gov

Challenges for the Monohydrate Form:

A significant challenge associated with the monohydrate form is the presence of water, which can be a hindrance in certain applications. The monohydrate dehydrates at a relatively low temperature (58°C), and the anhydrous form is hygroscopic, readily absorbing moisture from the air. wikipedia.org This property can be problematic in reactions where water interferes. For instance, in some esterification reactions, the presence of water from the monohydrate could potentially shift the equilibrium and reduce the yield, necessitating drying of the reagent beforehand. sciencemadness.org

Another challenge lies in accurately measuring its concentration in solutions. While Raman spectroscopy has been explored as a direct quantitative method for dissolved bisulfate, it highlights the need for specialized analytical techniques. researchgate.net Furthermore, the quality of the byproduct sodium bisulfate can be a concern in some industrial processes, with the presence of contaminants potentially limiting its applications. google.comgoogle.com

Structure

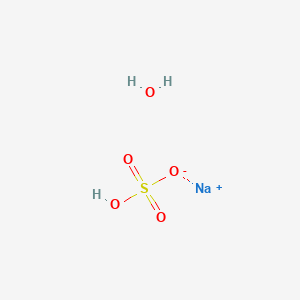

2D Structure

Properties

CAS No. |

10034-88-5 |

|---|---|

Molecular Formula |

H4NaO5S |

Molecular Weight |

139.09 g/mol |

IUPAC Name |

sodium;hydrogen sulfate;hydrate |

InChI |

InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

IKUVTICOFCNXDT-UHFFFAOYSA-N |

SMILES |

O.OS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

O.OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

O.OS(=O)(=O)O.[Na] |

Other CAS No. |

10034-88-5 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Advanced Synthesis and Production Methodologies

Industrial-Scale Synthesis Routes and Process Innovations

The industrial production of sodium bisulfate is primarily dominated by methods that ensure high-volume output and cost-effectiveness. Key processes have been refined over time to improve efficiency, purity, and co-product management.

Mannheim Process and Co-Product Management Research

The Mannheim process is a cornerstone of industrial sodium bisulfate and potassium sulfate (B86663) production. wikipedia.orgmade-in-china.com It involves the reaction of sodium chloride (NaCl) with sulfuric acid (H₂SO₄) at elevated temperatures. wikipedia.orgjones-hamilton.comprocurementresource.com The reaction proceeds in two stages. The initial exothermic reaction forms sodium bisulfate as an intermediate. wikipedia.orgwikipedia.org This is followed by an endothermic reaction at higher temperatures (around 600-700 °C) where the intermediate reacts with more sodium chloride to produce sodium sulfate (Na₂SO₄) and additional hydrogen chloride (HCl). wikipedia.org

Reaction: NaCl + H₂SO₄ → NaHSO₄ + HCl wikipedia.orgmetoree.com

Wet Crystallization Techniques for Enhanced Purity and Yield

Wet crystallization methods are employed to produce high-purity sodium bisulfate monohydrate. These techniques typically involve the crystallization of sodium bisulfate from an aqueous solution. echemi.com One approach involves treating the by-products from chromic anhydride (B1165640) production, which contain a low concentration of sodium bisulfate, by heating, evaporating, and then cooling to induce crystallization. echemi.com

Research in this area often focuses on controlling crystallization parameters such as temperature, concentration, and agitation to influence crystal size, shape, and purity. Microwave-assisted crystallization has been explored as a method to speed up dehydration and promote the formation of regular, larger crystals. researchgate.net The application of an external magnetic field has also been studied to potentially shorten induction time and increase the purity and recovery rate of crystals. researchgate.net

Dry Synthesis Approaches and Their Scalability Studies

Dry synthesis methods offer an alternative to wet processes, often involving the direct reaction of solid reactants at elevated temperatures. One such method is the reaction of concentrated sulfuric acid with sodium sulfite (B76179) or sodium sulfate at approximately 200°C. echemi.com

Scalability studies for dry synthesis routes focus on reactor design and heat transfer to ensure uniform reaction conditions and prevent localized overheating, which could lead to the decomposition of the product. metoree.com The handling and feeding of solid reactants at an industrial scale also present challenges that need to be addressed for efficient and continuous production.

Laboratory-Scale Synthetic Pathways for Controlled Material Generation

In a laboratory setting, the synthesis of this compound allows for precise control over stoichiometry and reaction conditions, enabling the production of high-purity material for research and specialized applications.

Stoichiometric Control in Neutralization Reactions of Sulfuric Acid

This compound can be synthesized by the partial neutralization of sulfuric acid with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). usda.govvedantu.comsciencemadness.org The key to this method is the careful control of the stoichiometry to ensure that only one of the two acidic protons of sulfuric acid is neutralized. vedantu.comsciencemadness.org

Reaction with Sodium Hydroxide: NaOH + H₂SO₄ → NaHSO₄ + H₂O usda.govsciencemadness.org

Reaction with Sodium Carbonate: Na₂CO₃ + H₂SO₄ → NaHSO₄ + H₂O + CO₂

To achieve the desired product, precise amounts of the reactants are mixed, often in solution. sciencemadness.org The reaction with sodium hydroxide is highly exothermic. sciencemadness.org For instance, to produce this compound, stoichiometric quantities of sodium hydroxide and sulfuric acid are reacted. sciencemadness.org One laboratory method involves preparing dilute solutions of both reactants and then mixing them in the correct molar ratio. sciencemadness.org The resulting solution is then typically concentrated by heating to drive off excess water, followed by cooling to crystallize the this compound. echemi.comsciencemadness.org

| Reactant 1 | Reactant 2 | Key Parameter | Product |

| Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) | 1:1 Molar Ratio | Sodium Bisulfate (NaHSO₄) + Water (H₂O) |

| Sodium Carbonate (Na₂CO₃) | Sulfuric Acid (H₂SO₄) | Excess Sulfuric Acid | Sodium Bisulfate (NaHSO₄) + Water (H₂O) + Carbon Dioxide (CO₂) |

High-Temperature Reactions with Sodium Chloride and Gas Evolution Studies

A common laboratory preparation, mirroring the industrial Mannheim process, involves the reaction of sodium chloride with sulfuric acid at elevated temperatures. usda.govsciencemadness.org

Reaction: NaCl + H₂SO₄ → NaHSO₄ + HCl(g) usda.govvedantu.com

This reaction is exothermic and produces hydrogen chloride gas. wikipedia.org In a laboratory setting, this requires appropriate ventilation and a setup to safely handle the evolved gas. nih.gov Studies on this reaction often involve analyzing the rate of gas evolution under different temperature and pressure conditions to understand the reaction kinetics. The solid sodium bisulfate product is then collected after the reaction is complete and has cooled. vedantu.com

| Reactant 1 | Reactant 2 | Temperature | Evolved Gas |

| Sodium Chloride (NaCl) | Sulfuric Acid (H₂SO₄) | Elevated | Hydrogen Chloride (HCl) |

Novel and Sustainable Synthesis Routes

The pursuit of more environmentally benign and efficient methods for chemical production has led to the exploration of novel synthesis routes for this compound. These advanced methodologies aim to reduce reliance on harsh reaction conditions and minimize waste generation, aligning with the principles of green chemistry.

A promising and sustainable approach to synthesizing sodium bisulfate involves redox-mediated reactions. This method utilizes sodium thiosulfate (B1220275) or sodium bisulfite as the primary raw material and a strong oxidizing agent, such as hydrogen peroxide, to facilitate the conversion. echemi.comgoogle.com This process is noteworthy for its use of common, non-corrosive inorganic salts and an environmentally friendly oxidant, which mitigates the severe equipment corrosion associated with traditional methods that use strong acids and bases. google.com

The reaction is characterized by its high safety profile and straightforward operational process, positioning it as a clean preparation method for sodium bisulfate. google.com When sodium bisulfite is used as the raw material, the resulting solution is evaporated and concentrated to yield the final product. google.com Research has shown that menadione (B1676200) sodium bisulfite (MSB), a synthetic form of vitamin K, can act as a non-membrane-permeant redox mediator, suggesting the potential for electrochemical synthesis routes. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient technique for producing sodium bisulfate crystals. echemi.comresearchgate.net This method involves the reaction of equimolar quantities of sulfuric acid and sodium sulfate under microwave irradiation. researchgate.net The primary advantage of this approach is the significant acceleration of the dehydration process, with the efficiency of dehydration increasing with higher microwave power. researchgate.net

Studies have demonstrated that microwave irradiation not only speeds up the reaction but also influences the morphology of the resulting crystals, leading to the formation of regular-shaped crystals of a larger size. researchgate.net This phenomenon is attributed to the oriented attachment of hydrogen sulfate ions in the alternating electromagnetic field. researchgate.net Compared to conventional thermal heating, microwave-assisted synthesis offers enhanced reaction rates, potentially higher yields, and greater selectivity under milder conditions. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Long (e.g., up to 28 hours for some esterifications) mdpi.com | Short (e.g., high yield within 5 minutes for esterification) mdpi.com |

| Dehydration Speed | Slower researchgate.net | Significantly faster, increases with power researchgate.net |

| Crystal Morphology | Less regular | Regular, larger crystal size researchgate.net |

| Energy Efficiency | Generally lower | Potentially more efficient mdpi.com |

Optimization of Production Processes

Optimizing the production of sodium bisulfate is crucial for enhancing efficiency, ensuring product quality, and minimizing environmental impact. This involves detailed studies of reaction parameters and a focus on sustainable manufacturing practices.

Parametric studies are essential for fine-tuning the production of sodium bisulfate to achieve maximum efficiency and desired product characteristics. In the context of innovative flue gas desulfurization processes, which can produce sodium bisulfite, a precursor for sodium bisulfate, several key parameters have been investigated. A study on a double absorption strategy for sulfur recovery from flue gases highlighted the importance of the initial sulfite concentration and reactor temperature. researchgate.net

Key findings from these parametric studies include:

pH Control: Maintaining a pH above 6 resulted in a removal efficiency of over 95% for sulfur dioxide. At a pH of 5, where bisulfites are the dominant species, the efficiency remained high at approximately 70%. researchgate.net

Temperature: The process demonstrated high SO2 removal efficiency across a temperature range of 25–60 °C. researchgate.net

Oxidation: The unwanted oxidation of sulfites/bisulfites to sulfate by oxygen in the flue gases was found to be minimal, with less than 5% conversion. researchgate.net

These studies underscore the critical role of precise process control in maximizing the yield and purity of the desired sulfur species, which are foundational for producing high-quality sodium bisulfate.

Minimizing energy consumption and waste is a central goal in the modern chemical industry. The production of sodium bisulfate is being scrutinized to improve its environmental footprint.

One of the traditional methods of producing sodium bisulfate is the Mannheim process, which reacts sodium chloride and sulfuric acid at high temperatures. wikipedia.org While effective, this process is energy-intensive. A significant advancement in waste minimization is the co-production of valuable materials. For instance, the hydrogen chloride gas generated during the Mannheim process can be captured and dissolved in water to produce hydrochloric acid, a marketable co-product, thus ensuring no waste is generated from this stream. usda.gov

Crystallographic and Spectroscopic Characterization in Advanced Research

X-ray Diffraction Studies of Crystalline Structures

X-ray diffraction (XRD) is a foundational technique for the detailed examination of the three-dimensional atomic arrangement within the crystalline lattice of sodium bisulfate monohydrate.

Determination of Unit Cell Parameters and Space Group Symmetries

This compound, found naturally as the mineral matteuccite, crystallizes in the monoclinic system. researchgate.net Through single-crystal X-ray diffraction, researchers have determined its unit cell parameters and space group. The space group, a descriptor of the crystal's internal symmetry, has been identified as Cc or the equivalent standard setting Aa. researchgate.nethandbookofmineralogy.org These studies establish the fundamental building block of the crystal and the symmetry operations that define its structure.

Different studies have reported slightly varied unit cell parameters, which is common due to minor differences in experimental conditions or sample preparation. For instance, one study reported lattice parameters of a = 8.213 Å, b = 7.812 Å, c = 7.805 Å, and β = 120.04°, with a calculated density of 2.124 g/cm³. handbookofmineralogy.org Another investigation found a = 7.511 Å, b = 7.823 Å, c = 8.025 Å, and β = 117.49°. researchgate.net These parameters define the dimensions and angle of the monoclinic unit cell, which contains four formula units (Z=4). researchgate.nethandbookofmineralogy.org

| Parameter | Value (Study 1) handbookofmineralogy.org | Value (Study 2) researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Aa | Cc |

| a (Å) | 8.213 | 7.511(3) |

| b (Å) | 7.812 | 7.823(3) |

| c (Å) | 7.805 | 8.025(2) |

| β (°) | 120.04 | 117.49(2) |

| Volume (ų) | 432.9 | 418.5 |

| Z (Formula units per cell) | 4 | 4 |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is significantly influenced by an extensive network of hydrogen bonds. These bonds involve the hydrogen atoms of the bisulfate (HSO₄⁻) ions and the water molecules of hydration, linking the structural components into a stable three-dimensional framework. researchgate.netnih.gov The water molecules play a crucial role, acting as bridges that connect adjacent tetrahedral bisulfate ions. researchgate.net This intricate network of hydrogen bonds is fundamental to the stability and specific conformation of the crystal lattice. nih.gov The precise arrangement dictates the physical properties of the crystal and is a key area of investigation in understanding hydrated salt structures.

Polymorphism and Phase Transition Investigations

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. While extensive polymorphic studies on this compound are not widely reported, its thermal phase transitions are well-characterized. Upon heating, this compound undergoes a phase transition involving the loss of its water of hydration. At approximately 58.5 °C, it dehydrates to form the anhydrous sodium bisulfate (NaHSO₄). wikipedia.orgnih.gov This transition represents a significant change in the crystal structure as the stabilizing hydrogen bond network provided by the water molecules is removed.

Further heating of the anhydrous form induces another phase transition. At temperatures around 315 °C, anhydrous sodium bisulfate decomposes to form sodium pyrosulfate (Na₂S₂O₇) and releases water. wikipedia.orgnih.gov This high-temperature transition involves a chemical reaction as well as a structural rearrangement. The study of these phase transitions is critical for understanding the material's stability and behavior under varying thermal conditions. purdue.eduwiley-vch.de

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide complementary information to XRD by probing the vibrational and electronic properties of the molecule, offering insights into bonding, functional groups, and structural conformation.

Vibrational Spectroscopy: Infrared and Raman Modes Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding within this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the sulfate (B86663) tetrahedron and the water molecules.

In the IR spectrum, a strong absorption band observed around 1027 cm⁻¹ is attributed to the sulfate (-SO₄) group. nih.gov The broad absorptions in the region of 1650 cm⁻¹ to 3500 cm⁻¹ correspond to the O-H stretching vibrations of both the hydrogen sulfate (-HSO₄) group and the water of hydration. nih.gov The peak at 1650 cm⁻¹ is also specifically associated with the bending mode of the water molecule. nih.gov The analysis of these vibrational modes confirms the presence of both the bisulfate ion and molecular water, consistent with the monohydrate structure. nih.govberkeley.edu Raman spectroscopy provides complementary data, particularly for the symmetric vibrations of the sulfate group. thepulsar.be

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| ~1027 | Sulfate (-SO₄) stretching | IR nih.gov |

| ~1650 | Water (-OH) bending | IR nih.gov |

| 1650 - 3500 | Hydrogen sulfate (-HSO₄) and Water (-OH) stretching | IR nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation

While solid-state characterization by XRD and vibrational spectroscopy is well-documented for this compound, detailed studies using Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its specific structural conformation in solution are not extensively reported in the available scientific literature. NMR spectroscopy is a powerful tool for determining the structure of molecules in the solution state, and its application could provide valuable insights into the behavior of the bisulfate ion and its hydration shell when dissolved. However, based on current research, this specific area remains less explored compared to the solid-state analyses.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides critical insights into the surface chemistry and the nature of the sulfate and bisulfate species.

Advanced research has shown that while core-level XPS spectra are insufficient to distinguish between sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions, the valence band region of the spectra offers a clear method of differentiation. researchgate.net This distinction is crucial for confirming the chemical identity of the compound on a material's surface, especially in applications where this compound is used as a catalyst or surface treatment agent. nih.gov

The key distinguishing feature lies in the energy separation of the two most prominent peaks within the valence band. For bisulfate compounds, this separation is consistently smaller than that observed for sulfate compounds. This analytical variance allows for the unambiguous identification of the bisulfate ion. researchgate.net

Table 1: XPS Valence Band Peak Separation for Sulfate vs. Bisulfate Ions

| Ion Species | Valence Band Peak Separation (Approximate) | Source |

| Bisulfate (HSO₄⁻) | ~3 eV | researchgate.net |

| Sulfate (SO₄²⁻) | ~4 eV | researchgate.net |

This ability to distinguish between the two ions is instrumental in studies monitoring chemical transformations, such as the conversion of bisulfate to sulfate during thermal decomposition or other chemical reactions.

Thermal Analysis in Mechanistic Studies

Thermal analysis techniques are fundamental in studying the physicochemical properties of this compound under the influence of controlled temperature programs. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly powerful for elucidating phase transitions, decomposition pathways, and hydration/dehydration kinetics.

Differential Scanning Calorimetry (DSC) for Phase Transition and Decomposition Pathway Elucidation

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.

For this compound, the DSC thermogram reveals several key endothermic events. The first major endothermic peak corresponds to the melting of the monohydrate, a process that occurs concurrently with the loss of its water of hydration. nih.govwikipedia.org The onset of this transition is reported to be near its melting point of approximately 58.5 °C. nih.govwikipedia.org Studies have reported this peak maximum between 60 °C and 71 °C, with an associated enthalpy of fusion (latent heat) ranging from 129.6 J/g to 177.39 J/g. nih.govosti.gov

At higher temperatures, a second endothermic event signifies the decomposition of the resulting anhydrous sodium bisulfate into sodium pyrosulfate and water. nih.govwikipedia.org This decomposition reaction has been observed at temperatures ranging from 185 °C to 280 °C. nih.govwikipedia.org

Table 2: Thermal Transitions of this compound Measured by DSC

| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy Change (ΔH) | Source |

| Melting/Dehydration | ~58.5 °C | 71.02 °C | 177.39 J/g | nih.gov |

| Melting/Dehydration | - | 60 °C | 129.6 J/g | osti.gov |

| Decomposition to Na₂S₂O₇ | - | 185.18 °C | 38.18 J/g | nih.gov |

| Decomposition to Na₂S₂O₇ | - | ~280 °C | Not Reported | wikipedia.org |

These DSC data are crucial for understanding the thermal stability of this compound and for elucidating the mechanistic pathway of its thermal decomposition.

Thermogravimetric Analysis (TGA) for Hydration/Dehydration Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is exceptionally suited for studying processes that involve mass loss, such as dehydration. etamu.edu

In the case of this compound (NaHSO₄·H₂O), TGA is used to precisely quantify the kinetics of its dehydration. The analysis shows a distinct mass loss event that begins around 58 °C, corresponding to the release of the single water molecule of crystallization. wikipedia.org This dehydration event coincides with the melting point of the compound, confirming that melting and dehydration are coupled processes. nih.govwikipedia.org

The theoretical mass percentage of water in this compound is approximately 13.05%. TGA experiments confirm a mass loss consistent with this value, providing quantitative evidence for the dehydration reaction:

NaHSO₄·H₂O(s) → NaHSO₄(l) + H₂O(g)

Further heating leads to a second mass loss at higher temperatures (above 280 °C), which corresponds to the decomposition of anhydrous sodium bisulfate into sodium pyrosulfate, releasing another molecule of water derived from the bisulfate ions themselves. wikipedia.org TGA studies, sometimes coupled with other techniques like mass spectrometry (TGA-MS), allow for the detailed investigation of the kinetics of these sequential mass loss events. researchgate.netresearchgate.net

Table 3: Dehydration Data for this compound from TGA

| Dehydration Step | Onset Temperature | Theoretical Mass Loss | Description | Source |

| Loss of Water of Hydration | ~58 °C | ~13.05% | Release of one mole of H₂O from the monohydrate crystal structure. | wikipedia.org |

Chemical Reactivity and Mechanistic Investigations

Acidic Properties and Proton Transfer Mechanisms

Acidity in Aqueous Solutions and pH Control Mechanisms

Sodium bisulfate (NaHSO₄) is classified as an acid salt, formed from the partial neutralization of a strong acid (sulfuric acid) with a strong base (sodium hydroxide). vedantu.comcollegedunia.com In aqueous solutions, it is highly soluble and dissociates, exhibiting strong acidic properties. vedantu.comgetwsu.com A 1 Molar solution of sodium bisulfate can have a pH value of approximately 1. vedantu.comatamanchemicals.com This acidity is a result of the bisulfate ion (HSO₄⁻) acting as a proton donor, releasing a hydrogen ion (H⁺) into the solution. collegedunia.com

The dissociation of the bisulfate ion is an equilibrium reaction: HSO₄⁻ ⇌ H⁺ + SO₄²⁻

This equilibrium plays a crucial role in the ability of sodium bisulfate to control pH. By releasing protons, it effectively lowers the pH of a solution. getwsu.com This property is utilized in various applications, such as in swimming pools to maintain water quality and in food products as an acidity regulator. getwsu.comwikipedia.org The acidic nature of its aqueous solutions also makes it corrosive to metals and tissues. vedantu.com

The acid strength of sodium bisulfate is significant, with a reported pKa of 1.99. collegedunia.com This value indicates that the bisulfate ion is a relatively strong acid in water. The acidic character is a key feature distinguishing it from neutral salts like sodium sulfate (B86663) (Na₂SO₄), which is formed by the complete neutralization of sulfuric acid. collegedunia.com

Proton-Donating Capabilities in Non-Aqueous and Mixed Solvent Systems

While extensively studied in aqueous systems, the proton-donating capabilities of sodium bisulfate extend to non-aqueous and mixed solvent systems. In such environments, its capacity to act as a proton donor is fundamental to various chemical transformations. For instance, in the synthesis of cinnamate (B1238496) esters, sodium bisulfate monohydrate serves as a catalyst in the esterification of cinnamic acid with various alcohols. researchgate.net This suggests its ability to facilitate reactions by donating a proton, even in the presence of organic solvents.

Theoretical studies, such as those employing Density Functional Theory (DFT), have investigated proton transfer mechanisms in systems containing sodium bisulfate. researchgate.netresearchgate.net These studies highlight the formation of hydrogen bonds, such as N-H···O and O-H···O interactions, which are crucial for charge delocalization and facilitate the proton transfer process. researchgate.netresearchgate.net Molecular electrostatic potential analysis has been used to confirm the proton transfer mechanism in adducts involving sodium bisulfate. researchgate.netresearchgate.net

Mechanistic Studies of Acid-Catalyzed Reactions

Sodium bisulfate is an effective catalyst for various acid-catalyzed reactions due to its ability to donate protons. Mechanistic studies have shed light on its role in these processes. For example, in the polymerization of aspartic acid, thermogravimetric analysis has shown that sodium bisulfate effectively catalyzes the dehydration steps, which are crucial for polymerization to occur. researchgate.net

In other reactions, such as the Davis-Beirut reaction, acid catalysis is a key component. While specific studies on sodium bisulfate in this exact reaction are not detailed, the general mechanism of acid catalysis involves the protonation of a substrate, which facilitates subsequent reaction steps. nih.gov The catalytic effect of sodium bisulfate has also been observed in the racemization of optically active compounds, where the mechanism is compatible with those catalyzed by other acids. oregonstate.edu

The kinetics of acid-catalyzed reactions often reveal important details about the mechanism. For instance, in the oxidation of various substrates, the reaction rates can be dependent on the concentration of the acid catalyst, indicating its direct involvement in the rate-determining step. sapub.org

Thermal Decomposition Pathways and Products

Formation of Sodium Pyrosulfate and Other Thermal Degradation Products

The thermal decomposition of this compound (NaHSO₄·H₂O) is a multi-step process. Initially, upon heating, the hydrated form loses its water molecule at approximately 58-60°C. collegedunia.comwikipedia.orgbyjus.com The resulting anhydrous sodium bisulfate is hygroscopic. atamanchemicals.comwikipedia.org

Further heating of anhydrous sodium bisulfate to higher temperatures leads to its decomposition into sodium pyrosulfate (Na₂S₂O₇) and water. vedantu.comwikipedia.orgbyjus.com This reaction typically occurs at temperatures around 280-290°C. wikipedia.orgbyjus.com The chemical equation for this decomposition is:

2NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)

Sodium pyrosulfate is a colorless salt. wikipedia.orgbyjus.com The decomposition can be visually observed as the solid sodium bisulfate first melts and then resolidifies as sodium pyrosulfate, which has a higher melting point (around 400°C). youtube.com At even higher temperatures (above 500°C), small amounts of concentrated sulfuric acid may distill off. sciencemadness.org

Kinetic and Thermodynamic Parameters of Thermal Decomposition Reactions

The study of the kinetics and thermodynamics of the thermal decomposition of sodium bisulfate provides insights into the energy requirements and reaction rates of this process. Thermogravimetric analysis (TGA) is a common technique used to investigate these parameters. researchgate.netmdpi.com

Kinetic studies on similar decomposition reactions, such as the polymerization of aspartic acid catalyzed by sodium bisulfate, have determined kinetic parameters like activation energies and reaction orders using methods like the integral method applied to TGA data. researchgate.net For the thermal decomposition of various starches, a process that also involves dehydration and degradation, activation energies have been found to be in the range of approximately 66.5–167 kJ·mol⁻¹. mdpi.com

Solution Chemistry and Dissolution Phenomena

The behavior of this compound in solution is fundamental to understanding its reactivity and applications. This section explores its solubility in various solvents, the nature of ionic species in aqueous solutions, and the kinetics of its hydration and dehydration processes.

Solubility and Solvation Dynamics in Diverse Solvent Systems

This compound is readily soluble in water, with its solubility increasing with temperature. For instance, at 25°C, its solubility is 28.5 g/100 mL, which rises to 100 g/100 mL at 100°C. sciencemadness.org The anhydrous form is hygroscopic, meaning it readily absorbs moisture from the air. wikipedia.orgatamanchemicals.com This dissolution in water is an exothermic process, releasing heat. echemi.com

In aqueous solutions, the compound dissociates into sodium (Na⁺), hydrogen (H⁺), and sulfate (SO₄²⁻) ions. collegedunia.com The solvation of these ions by water molecules is a critical aspect of the dissolution process. researchgate.net The interaction between the solute and solvent molecules, known as solvation dynamics, occurs on a diffusion timescale and can be studied using techniques like energy-represented dynamics theory. rsc.org

When dissolved in ethanol (B145695), this compound decomposes into sulfuric acid, which is soluble in ethanol, and sodium sulfate, which is insoluble. guidechem.com This highlights the influence of the solvent system on the stability and reactivity of the compound. Its solubility has also been studied in mixed-solvent systems, such as methanol-water and ethanol-water mixtures. researchgate.net

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 25 | 28.5 sciencemadness.org |

| 100 | 100 sciencemadness.org |

Ion Association and Speciation in Aqueous Solutions

In aqueous solutions, sodium bisulfate acts as an acid salt. atamanchemicals.comvedantu.com The bisulfate ion (HSO₄⁻) is a weak acid and partially dissociates to release a hydrogen ion (H⁺) and a sulfate ion (SO₄²⁻), resulting in an acidic solution. collegedunia.com A 1M solution of sodium bisulfate has a pH of approximately 1. wikipedia.orgatamanchemicals.com

The primary equilibrium in the solution is: HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

The extent of this dissociation is governed by the dissociation constant of the bisulfate ion, which is influenced by temperature and the presence of other ions like sodium chloride. acs.orgacs.org Studies using Raman spectroscopy have been employed to investigate the dissociation of the bisulfate ion in aqueous sulfuric acid solutions at various temperatures. acs.org

Ion pairing, the association of oppositely charged ions, also occurs in these solutions. dtu.dk The formation of ion pairs, such as NaHSO₄⁰ and NaSO₄⁻, can affect the thermodynamic properties and electrical conductivity of the solution. dtu.dknih.gov The degree of ion pairing is influenced by factors like temperature and pressure, with ion clustering becoming more significant as the solution approaches saturation. nih.gov

Hydration and Dehydration Kinetics in Solution Phase

Sodium bisulfate exists in both anhydrous and monohydrate forms. atamanchemicals.com The monohydrate form contains one molecule of water per molecule of the compound. atamanchemicals.com The hydrated form can be dehydrated by heating. wikipedia.org For instance, the monohydrate loses its water molecule at 58.5 °C. sciencemadness.orgwikipedia.org Further heating to 280 °C results in the formation of sodium pyrosulfate (Na₂S₂O₇) and water. wikipedia.org

The kinetics of the transformation between the anhydrous and hydrate (B1144303) forms in aqueous environments are influenced by several factors. These include the properties of the compound itself, such as solubility and dissolution rate, as well as external factors like the presence of seed crystals and the degree of agitation. acs.org The hydration process can be influenced by the presence of other ions in the solution. Vibrational sum frequency generation (VSFG) spectroscopy has been used to study the hydration of the bisulfate ion at the vapor/solution interface, revealing that cations like Na⁺ and Mg²⁺ can perturb the hydration shell of the bisulfate anion. researchgate.net

Solid-State Reactivity and Surface Interactions

The reactivity of this compound in its solid state is crucial for its application as a solid acid catalyst and in various industrial processes.

Interactions with Metal Oxides and Other Solid Substrates

Solid sodium bisulfate can react with various metal oxides when heated. melscience.com For example, it reacts with copper(II) oxide at 450°C to produce copper(II) sulfate, sodium sulfate, and water. melscience.com This reactivity is utilized in metal finishing applications. rxsolgroup.com The interaction with metal oxides can be complex, often resulting in the formation of multiple phases, including sodium-metal-oxygen compounds and metal sulfates. ias.ac.in The specific products formed depend on the reaction temperature and the properties of the metal oxide. ias.ac.in

The interaction of sodium bisulfate with other solid substrates, such as biomolecules on mineral surfaces, has also been an area of research. acs.orgcore.ac.uk Computational studies have been used to understand these interactions at an atomic level, providing insights into binding energies and surface potentials. acs.org

Mechanistic Studies of Solid-Solid Reactions Involving this compound

Solid-solid reactions involving sodium bisulfate often require elevated temperatures to proceed. A notable example is the reaction with sodium chloride to produce hydrogen chloride gas. sciencemadness.orgmelscience.com This reaction is part of the Mannheim process for producing hydrochloric acid. wikipedia.orgechemi.com The reaction is typically carried out at high temperatures. guidechem.com

Mechanistic studies of such solid-state reactions can be challenging. The rigidity of the crystal lattice can play a significant role in the reaction mechanism. caltech.edu In some cases, the reaction may proceed through a eutectic melt, where a localized liquid phase forms at a temperature lower than the melting points of the individual reactants, facilitating the reaction. The presence of water of hydration in this compound can be crucial for the formation of this initial liquid phase.

Catalytic and Reagent Applications in Advanced Chemical Synthesis

Catalysis in Organic Reactions

As a solid acid catalyst, sodium bisulfate monohydrate facilitates a range of organic reactions, often with the benefits of mild reaction conditions, high product yields, and simplified post-processing. echemi.com

This compound serves as an efficient catalyst for the Fischer esterification of primary and secondary alcohols with aliphatic carboxylic acids. tandfonline.comtandfonline.com This method is a notable alternative to traditional mineral acids like sulfuric acid, which can be highly corrosive and lead to undesirable side reactions. tandfonline.com The use of a catalytic amount of NaHSO₄·H₂O under reflux conditions produces the desired esters in excellent yields. tandfonline.comresearchgate.net The reaction is notable for its mild conditions, short reaction times, and simple operational procedure, making it suitable for large-scale synthesis. tandfonline.com The catalyst can be easily removed by filtration at the end of the reaction. tandfonline.com

Research has demonstrated the successful synthesis of various esters using this catalytic system. tandfonline.com The molar ratio of acid to alcohol is typically 1:1, and the reaction proceeds until water collection in a separator ceases. tandfonline.com

Table 1: Examples of Esterification Reactions Catalyzed by this compound This table is generated based on findings reported in the literature, where a catalytic amount of NaHSO₄·H₂O was used to facilitate the reaction between various carboxylic acids and alcohols, resulting in high yields of the corresponding esters. tandfonline.com

| Carboxylic Acid | Alcohol | Product Ester | Yield (%) |

| Acetic Acid | n-Butyl Alcohol | n-Butyl acetate | 92 |

| Acetic Acid | Isoamyl Alcohol | Isoamyl acetate | 93 |

| Acetic Acid | Cyclohexanol | Cyclohexyl acetate | 85 |

| Propanoic Acid | n-Propyl Alcohol | n-Propyl propionate | 90 |

| Butanoic Acid | Ethyl Alcohol | Ethyl butyrate | 91 |

This compound also functions as a reagent in various oxidation reactions. sigmaaldrich.com It has been successfully employed in the oxidation of benzylic alcohols to the corresponding aldehydes and ketones. sigmaaldrich.com Furthermore, it is effective in the oxidation of diarylcarbazides to diaryl carbazones. sigmaaldrich.com Another significant application is the oxidation of 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives, a key transformation in medicinal chemistry. sigmaaldrich.com

The compound is an effective catalyst for dehydration and intramolecular dehydration reactions. echemi.com These reactions benefit from the mild conditions and high yields afforded by the use of this compound. echemi.com On a related note, the compound itself undergoes dehydration; the hydrated form loses its water molecule upon heating to 58.5 °C. wikipedia.org Further heating to above 280 °C results in a chemical dehydration, forming sodium pyrosulfate and water. wikipedia.org

This compound is utilized as a catalyst in ester exchange reactions, also known as transesterification, and in various coupling reactions. echemi.com Its application in these areas is valued for promoting high yields under gentle reaction conditions, contributing to its profile as a green catalyst. echemi.com

The catalytic activity of this compound stems from its nature as an acid salt. vedantu.com In solution, it acts as a proton source, which is the key to its catalytic function. vedantu.commelscience.com The active species is the hydrogen ion (H⁺) or the bisulfate anion (HSO₄⁻) acting as a proton donor. This acidic property has been leveraged in the hydrolysis of biopolymers; for instance, sodium bisulfate catalyzes the hydrolysis of cellulose (B213188) and the subsequent dehydration of the resulting monosaccharides. researchgate.net Its ability to function as a solid, easily separable source of acid is a primary advantage in synthetic applications.

Role as a Reagent in Inorganic Chemistry

In the realm of inorganic chemistry, this compound is used as a reagent in chemical synthesis. honeywell.com It is particularly useful for reactions involving acids, bases, salts, and metals. honeywell.com

A major industrial application is its role as an intermediate in the Mannheim process, where sodium chloride and sulfuric acid react to produce sodium bisulfate and hydrogen chloride gas. wikipedia.org It can also be generated as a byproduct during the production of other mineral acids, such as nitric acid, by reacting a sodium salt with excess sulfuric acid. wikipedia.org

It readily reacts with bases to form the normal salt, sodium sulfate (B86663), and water. melscience.com At elevated temperatures, it can also react with metal oxides and certain salts. For example, it reacts with copper oxide when heated to 450 °C to produce copper sulfate, sodium sulfate, and water. melscience.com Similarly, sintering it with sodium chloride at high temperatures yields sodium sulfate and hydrogen chloride gas. melscience.com In metallurgy and metal finishing, it is a primary component in pickling solutions used to remove oxide layers from metal surfaces before processes like plating or galvanizing. spectrumchemical.com

Decomposition of Basic Metal Oxides by Fusion

Fusion with this compound is an effective method for breaking down otherwise insoluble basic metal oxides. This process relies on the thermal decomposition of this compound. When heated, it first loses its water of hydration at approximately 58°C. wikipedia.org Upon further heating to around 280°C, it converts to sodium pyrosulfate (Na₂S₂O₇), releasing water in the process. wikipedia.org

The molten sodium pyrosulfate is a highly effective flux for dissolving metal oxides. For example, it can be used to decompose refractory oxides like those of iron, aluminum, and chromium, which are often resistant to direct acid attack. The fusion process results in the formation of water-soluble metal sulfates, which can then be readily dissolved in water or dilute acid for further analysis or processing.

This technique is particularly useful in analytical chemistry for preparing solid samples for analysis by methods such as atomic absorption spectroscopy or inductively coupled plasma spectrometry.

Synthesis of Complex Inorganic Compounds

This compound also plays a role as a reactant or a medium for the synthesis of complex inorganic compounds. Its ability to act as an acid source at high temperatures is key to these applications. For instance, it can be used in the synthesis of certain metal sulfates from their corresponding salts. The reaction of a sodium salt (NaX) with sulfuric acid can produce sodium bisulfate and a volatile acid (HX) that can be removed by distillation. wikipedia.org

In a related application, the fusion of ruthenium metal with a mixture of potassium hydroxide (B78521) and potassium nitrate (B79036) can be used to synthesize potassium ruthenate. wikipedia.org While this specific example does not directly use sodium bisulfate, the principle of using a molten salt medium for high-temperature synthesis is analogous to the applications of sodium bisulfate in decomposing oxides.

Furthermore, novel methods for preparing sodium bisulfate itself have been developed, such as the oxidation of sodium thiosulfate (B1220275) or sodium bisulfite with hydrogen peroxide, which avoids the use of strong acids and bases that can corrode equipment. google.com

Applications in Purification and Separation Science

The reactivity of the bisulfite ion with certain organic functional groups, particularly aldehydes and some ketones, forms the basis of important purification and separation techniques.

Development of Novel Separation Methodologies

The principle of bisulfite adduct formation has been incorporated into more advanced separation protocols. A notable example is a bisulfite extraction protocol that allows for the facile separation of aldehydes and sterically unhindered ketones from other organic molecules. nih.gov This technique relies on the formation of a charged bisulfite adduct in a miscible solvent, which can then be extracted into an aqueous layer, leaving the other organic components in an immiscible organic layer. nih.govscite.ai

Recent advancements in separation science have also focused on the development of novel sorptive sample preparation techniques. chromatographyonline.com While not directly involving this compound in all cases, these methods, such as fabric phase sorptive extraction (FPSE), often aim to selectively extract target analytes from complex matrices. The principles of chemical reactivity, similar to that of bisulfite adduct formation, can be integrated into the design of new sorbent materials for these techniques.

Furthermore, a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the determination of sodium bisulfite (a related compound) as an antioxidant in pharmaceutical formulations. nih.gov This highlights the importance of developing robust analytical methods for compounds used in purification and stabilization.

Applications in Materials Science and Engineering Research

Integration into Polymeric and Composite Materials

The integration of sodium bisulfate monohydrate into polymeric and composite materials is a field of active research, particularly in the functionalization of biopolymers like chitosan (B1678972). Its role as a crosslinking agent influences the structural and functional properties of these materials, enabling novel applications.

Sodium bisulfate has been successfully employed as a crosslinking agent in the ionic gelation process to produce chitosan nanocapsules. nih.gov In a notable study, it was used to encapsulate hydroxytyrosol (B1673988), a potent antioxidant. The research demonstrated that sodium bisulfate facilitates the formation of spherical to irregularly shaped nanocapsules. nih.gov

Structurally, the use of sodium bisulfate as a crosslinker, in tandem with ultrasonication, results in nanostructures that are largely amorphous, with a crystallinity index ranging from 12.34% to 15.48%. nih.gov This amorphous nature is a critical characteristic that influences the material's properties. The crystallite size of these nanocapsules was found to be between 20 nm and 27 nm. nih.gov The formation of these nanocapsules also led to an increase in the glass transition temperature of the material, indicating a change in the polymer's thermal properties. nih.gov

The use of sodium bisulfate as a crosslinker directly impacts the functional performance of chitosan-based nanoencapsulation systems. Research has shown that nanocapsules produced using this method exhibit a positive zeta potential, a key factor in the stability of colloidal dispersions. nih.gov

The encapsulation efficiency and release characteristics are also significantly influenced. For instance, the encapsulation efficiency of hydroxytyrosol was reported to be 77.13% for a lower concentration and 56.30% for a higher concentration within the chitosan-sodium bisulfate nanocapsules. nih.gov Furthermore, these nanoencapsulated systems demonstrated controlled release properties during simulated gastrointestinal digestion. nih.gov The functional performance is enhanced, with the nanoencapsulated active ingredient showing higher antioxidant and antiproliferative properties compared to its free form, underscoring the benefits of this encapsulation strategy. nih.gov

Table 1: Properties of Chitosan Nanocapsules Crosslinked with Sodium Bisulfate

| Parameter | Value | Reference |

|---|---|---|

| Particle Size | 119.50–365.21 nm | nih.gov |

| ζ-Potential | +17.50 to +18.09 mV | nih.gov |

| Encapsulation Efficiency (5 mg/g HT) | 77.13% | nih.gov |

| Encapsulation Efficiency (20 mg/g HT) | 56.30% | nih.gov |

| Crystallinity | 12.34% to 15.48% | nih.gov |

| Crystallite Size | 20 nm to 27 nm | nih.gov |

Role in Biomass Conversion and Bioprocessing

Sodium bisulfate is proving to be a valuable acid salt catalyst in the biorefinery sector, particularly for the conversion of lignocellulosic biomass into valuable biochemicals. Its effectiveness in hydrolysis and pretreatment processes is a key area of investigation.

Sodium bisulfate hydrolysis has been identified as a novel and efficient one-step strategy for producing xylooligosaccharides (XOS) from lignocellulosic biomass, such as poplar. researchgate.netnih.gov Research has established optimal conditions for this process to maximize XOS yield. In one study, a 42.7% yield of XOS was achieved from poplar wood when treated with 0.04 mol/L sodium bisulfate at 170 °C for 60 minutes. researchgate.netnih.gov This method presents an efficient pathway to generate these high-value prebiotics from renewable resources. nih.gov

The process selectively catalyzes the hydrolysis of xylan, the main component of hemicellulose, into oligosaccharides. researchgate.netnih.gov A significant advantage of using sodium bisulfate is that the resulting XOS-rich hydrolysate could potentially be used directly as a feed additive without the need for separating the catalyst, simplifying downstream processing. researchgate.netnih.gov

Following the sodium bisulfate pretreatment of poplar, subsequent treatments with hydrogen peroxide/acetic acid and sodium hydroxide (B78521) have been shown to result in high yields of monosaccharides. researchgate.netnih.gov Specifically, glucose and xylose yields of 92.0% and 91.3%, respectively, were obtained with a low dosage of cellulase (B1617823) enzyme. researchgate.netnih.gov This demonstrates that sodium bisulfate pretreatment is highly effective for overcoming the recalcitrance of lignocellulose, thereby enhancing the efficiency of converting biomass into fermentable sugars for biofuels and other biochemicals. researchgate.net This contributes to the development of a more circular and sustainable economy by promoting the comprehensive utilization of agricultural and forestry waste. researchgate.net

Table 2: Optimized Sodium Bisulfate Hydrolysis of Poplar for Biorefinery Products

| Process Step | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaHSO₄ Hydrolysis | 0.04 mol/L NaHSO₄, 170°C, 60 min | Xylooligosaccharides (XOS) | 42.7% | researchgate.netnih.gov |

| Post-Pretreatment Enzymatic Hydrolysis | Low cellulase dose (5 FPU/g) | Glucose | 92.0% | researchgate.netnih.gov |

| Xylose | 91.3% | researchgate.netnih.gov |

Development of Advanced Functional Materials

Beyond biopolymers and biomass, this compound finds applications in the creation of other advanced functional materials. Its acidic properties are harnessed to modify materials at a molecular level, imparting specific functionalities.

An example from the textiles industry is its application in creating "burnout velvet." wikipedia.org When applied to a fabric with a pile made of cellulose-based fibers (like cotton or rayon) and a silk backing, the heated sodium bisulfate degrades the cellulose (B213188) fibers, causing them to become brittle and flake away. wikipedia.org This process creates intricate, burned-out patterns, transforming a standard textile into a high-value functional and aesthetic material. wikipedia.org

Furthermore, this compound is available in high-purity, submicron, and nanopowder forms. americanelements.com This availability opens up potential applications in the development of other advanced materials where precise control over acidity and particle size is crucial. The use of metallic ions dispersed as nanoparticles is a key technology for applications such as solar cells and fuel cells, suggesting a potential area for the future application of high-purity this compound. americanelements.com

Exploration in Battery and Energy Storage Technologies

The increasing demand for efficient and cost-effective energy storage solutions has driven research into various battery technologies, with a significant focus on sodium-ion batteries as a potential alternative to lithium-ion technology due to the natural abundance and low cost of sodium. bit.edu.cnmanchester.ac.uk In this context, the role of sodium-containing compounds is crucial.

While direct research on this compound in battery electrolytes or electrode materials is not prominent, its properties as a sodium salt and an acidic compound could be relevant. The pH of the electrolyte can significantly influence the electrochemical performance and stability of a battery. As an acidic salt, sodium bisulfate could theoretically be used to modify the pH of aqueous or non-aqueous electrolytes, potentially affecting ion mobility, electrode-electrolyte interface reactions, and the suppression of undesirable side reactions.

Research in sodium-ion batteries often involves the synthesis of various sodium-based electrode materials. Although not a direct application, this compound could potentially serve as a precursor or a reagent in the synthesis of more complex sodium-containing compounds for battery applications. For instance, it is used in various chemical reactions to provide the sodium ion or to act as a catalyst. sigmaaldrich.com

It is important to note that the development of electrolytes and electrode materials for sodium-ion batteries is a complex field, with current research focusing on materials like layered oxides, polyanionic compounds, and various forms of carbon. bit.edu.cn The introduction of a hydrated compound like this compound would need to be carefully considered due to the potential for water to interfere with the electrochemical processes in many battery systems.

Nanoparticle Dispersion and Deposition Techniques

The dispersion of nanoparticles is a critical step in the development of nanocomposites, coatings, and various functional materials. The stability of nanoparticle suspensions is often achieved by controlling the surface charge of the particles, which can be influenced by the pH of the dispersing medium.

This compound, being an acid salt, can lower the pH of a solution. This property can be utilized to modify the surface charge of certain nanoparticles, preventing their aggregation and promoting a stable dispersion. For some metallic and metal oxide nanoparticles, a lower pH environment can lead to a net positive surface charge, resulting in electrostatic repulsion between particles, which is essential for a well-dispersed suspension.

Furthermore, American Elements, a supplier of advanced materials, notes that metallic ions can be dispersed using suspended or coated nanoparticles for applications such as solar cells and fuel cells, and they list high-purity and nanopowder forms of this compound as available products. americanelements.com This suggests a potential, though not explicitly detailed, role for the compound in processes related to nanoparticle and thin-film technologies.

In deposition techniques, such as dip-coating or spin-coating, a stable nanoparticle dispersion is crucial for forming uniform and defect-free thin films. The use of additives to control the dispersion behavior is common practice. While specific research detailing the use of this compound for this purpose is scarce, its fundamental property as a pH modifier suggests it could be explored as a simple and cost-effective additive for controlling the dispersion of certain nanoparticle systems.

Environmental and Agricultural Research Applications

Environmental Remediation and Waste Management Studies

Sodium bisulfate is primarily used as a pH-adjusting agent in various water treatment scenarios. beyondpesticides.orggetwsu.compatsnap.com In industrial wastewater treatment, it serves as an effective acidifier to lower the pH of effluents. getwsu.com Its high solubility in water allows it to readily balance alkalinity, bringing the water to a desired pH range necessary for subsequent treatment steps. getwsu.com This is crucial in processes where neutralizing excess alkalinity is required to facilitate the precipitation of certain contaminants, thereby enhancing their removal through filtration or sedimentation. getwsu.com

The compound is utilized in a range of industries, including municipal wastewater, pulp and paper, power, and textile water treatment plants. It also functions as a dechlorinating agent, removing residual chlorine in processes such as reverse osmosis water treatment.

Sodium bisulfate monohydrate plays a significant role in the chemical preservation of environmental samples, particularly for preventing the loss of volatile organic compounds (VOCs) during storage and transport. Research has shown that it is an effective preservative for soil samples intended for VOC analysis. usda.gov The compound is used to prevent the microbiological degradation of these volatile compounds, ensuring the integrity of the sample until analysis can be performed. usda.gov

In one laboratory study, soil samples spiked with various VOCs and gasoline were preserved with sodium bisulfate. The results indicated that while unpreserved refrigerated samples experienced significant losses of aromatic hydrocarbons (over 80-95% for some analytes) within the recommended 14-28 day holding period, chemical preservation with sodium bisulfate effectively mitigated this loss in samples stored at room temperature. wur.nl This application is recognized in standardized methodologies, such as EPA Method 5035, which uses sodium bisulfate as a preservative to prevent microbial activity that could lead to the release of VOCs. usda.gov

When introduced into the environment, this compound dissociates completely in water into sodium (Na+), hydrogen (H+), and sulfate (B86663) (SO₄²⁻) ions. usda.gov As a mineral acid, it is not expected to accumulate in the food chain or contaminate groundwater. usda.gov The resulting sulfite (B76179) ions are expected to oxidize to sulfate, a compound that is ubiquitous in the environment. santos.com The potential for sodium bisulfate to adsorb to soil and sediment is considered low. santos.com Some sources state the compound is completely biodegradable. dep.state.pa.us

The primary byproduct of its reaction with ammonia (B1221849) in agricultural settings is ammonium (B1175870) sulfate. usda.gov When used as a fertilizer, ammonium sulfate provides essential nitrogen and sulfur to plants. loyalfertilizer.com However, its environmental impact can be complex; long-term use may lead to soil acidification, which can alter nutrient availability. mygarden.co.nz Furthermore, the ammonium can be lost to the atmosphere through volatilization, particularly in alkaline soils with a pH above 7.0. nih.gov

Aquatic toxicity studies have been conducted to assess the environmental safety of sodium bisulfate. The data indicates varying levels of toxicity across different aquatic organisms.

Table 1: Aquatic Toxicity of Sodium Bisulfate

| Organism | Test Type | Concentration | Duration | Reference |

|---|---|---|---|---|

| Pimephales promelas (fathead minnow) | LC50 | 7,960 mg/L | 96 h | chemicalbook.com |

| Daphnia magna (water flea) | LC50 | 1,766 mg/L | 48 h | chemicalbook.com |

| Nitzschia linearis (algae) | EC50 | 1,900 mg/L | 120 h | chemicalbook.com |

| Activated sludge microorganisms | NOEC | ca. 26 g/L | 37 d | chemicalbook.com |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms. NOEC: No-observed-effect concentration.

Agricultural Chemical Research and Soil Interactions

In agriculture, sodium bisulfate is extensively researched and used as a chemical amendment, most notably for treating poultry litter to improve air quality in animal housing and to manage pathogens. Its impact on soil chemistry is primarily linked to the properties of the treated litter when used as a fertilizer.

The application of sodium bisulfate to poultry litter is a widely adopted practice to control atmospheric ammonia (NH₃) in broiler houses. usda.gov High concentrations of ammonia can be detrimental to the health of the birds. dep.state.pa.us Sodium bisulfate, an acidifier, works by lowering the pH of the litter. This chemical shift converts volatile ammonia gas into the non-volatile salt ammonium sulfate, effectively trapping the nitrogen in the litter and preventing its release into the air. usda.govchemicalbook.com

Research has demonstrated significant reductions in ammonia emissions following treatment. Studies have reported cumulative ammonia emission reductions of 51.7% with bi-weekly applications and up to a 100% reduction at certain application rates over a 40-day period. dep.state.pa.usnih.gov

The impact of sodium bisulfate on litter pathogens is also a key area of research, with varied findings. By lowering the litter pH, it can inhibit the growth of various microbes. usda.gov Studies have shown it to be effective at reducing populations of total aerobic bacteria, yeast, mold, and Staphylococcus spp. on poultry house floors. ineos.com One study noted a reduction in E. coli and Campylobacter levels. usda.govmdpi.com However, the effect on Salmonella is more complex. Some research indicates that lower litter pH from sodium bisulfate application can reduce Salmonella levels. usda.gov Conversely, other studies have found that the lower pH environment might actually increase the survivability of certain Salmonella serovars in the litter. loyalfertilizer.com Similarly, its effect on fungal counts has been reported as negligible in some conditions. santos.com

Table 2: Efficacy of Sodium Bisulfate in Poultry Litter Treatment

| Target | Key Finding | Reference |

|---|---|---|

| Ammonia (NH₃) Mitigation | Reduces ammonia emissions by converting it to non-volatile ammonium sulfate. Cumulative reduction of 51.7% to 100% reported in studies. | dep.state.pa.usnih.govchemicalbook.com |

| Pathogen Control (General) | Reduces total aerobic bacteria, yeast, and mold. | ineos.com |

| Staphylococcus spp. | Reduced presence from 100% pre-treatment to 0% positive 72 hours post-treatment. | ineos.com |

| Salmonella | Conflicting findings: some studies show a reduction in survivability, while others suggest a potential increase in survivability at lower pH. | usda.govloyalfertilizer.com |

| Total Fungal Count | Reported to have negligible effect in some studies. | santos.com |

When poultry litter treated with sodium bisulfate is applied to land as fertilizer, it influences soil chemistry primarily through the addition of ammonium sulfate. usda.gov This provides a source of nitrogen and sulfur that is readily available to plants. usda.govloyalfertilizer.com The ammonium sulfate can also have an acidifying effect on the soil, causing a slight decrease in soil pH. usda.gov This can be beneficial in alkaline soils by increasing the availability of certain micronutrients. loyalfertilizer.com

However, there is a noted lack of comprehensive research on the long-term ecosystemic impacts of applying sodium bisulfate-treated litter to soil. usda.gov Specifically, studies on the maximum levels that can be applied before adverse effects on soil chemistry occur are needed. usda.gov While its use in regions with significant poultry production has not shown negative effects on soil when applied based on crop nutrient requirements, the potential for soil acidification over time with repeated applications is a consideration. usda.govmygarden.co.nz Furthermore, because the treated litter acts as a synthetic source of nitrogen and sulfur, its use is not considered compatible with certified organic crop production. beyondpesticides.org

Dairy Industry Applications for Microbial Load Reduction in Animal Bedding

This compound is utilized in the dairy industry as a bedding amendment to reduce microbial load and control ammonia emissions. Its primary mechanism of action is the reduction of pH in the bedding material, creating an environment that is less conducive to the growth of many bacterial species. extension.org

Research has demonstrated that the application of sodium bisulfate to dairy cattle bedding can significantly lower the pH and alter the bacterial composition of the waste. nih.govresearchgate.net In one study, the application of sodium bisulfate at various rates to cattle waste resulted in a significant decrease in pH on the first day of application. nih.govresearchgate.net While the pH in the lower treatment group returned to control levels by day four, the higher treatment groups maintained a significantly lower pH. nih.govresearchgate.net

A notable finding from research is the shift in the bacterial population structure following sodium bisulfate application. nih.govresearchgate.net Significant reductions in the phyla Bacteroidetes and Firmicutes have been observed, with a corresponding increase in Proteobacteria, Actinobacteria, and Spirochaetes on the first day of treatment. nih.govresearchgate.net Interestingly, sequences associated with Escherichia coli initially increased after the application but became undetectable by day seven. nih.govresearchgate.net

The application of sodium bisulfate has also been shown to be effective in reducing the emissions of ammonia, methanol, and ethanol (B145695) from dairy slurry. extension.org This is attributed to the reduction in pH, which in turn inhibits the microbial activity responsible for the production of these volatile compounds. extension.org

Detailed Research Findings

A study by McGarvey et al. (2011) investigated the effects of different weekly application rates of sodium bisulfate (0, 60, 70, and 100 kg/week ) on the pH and bacterial populations in dairy cow waste. nih.govresearchgate.net The key findings are summarized in the tables below.

Table 1: Effect of Sodium Bisulfate on the pH of Dairy Cow Waste Indicates a significant difference from the control group (p < 0.05). Source: Adapted from McGarvey et al. (2011) nih.govresearchgate.net

| Treatment (kg/week) | Day 1 pH | Day 4 pH | Day 7 pH |

|---|---|---|---|

| 0 (Control) | 8.5 | 8.6 | 8.7 |

| 60 | 7.5* | 8.5 | 8.6 |

| 70 | 7.2* | 7.8* | 8.2* |

| 100 | 6.8* | 7.3* | 7.9* |

Table 2: Effect of Sodium Bisulfate on Heterotrophic Plate Counts in Dairy Cow Waste Indicates a significant difference from the control group (p < 0.05). Source: Adapted from McGarvey et al. (2011) nih.govresearchgate.net

| Treatment ( kg/week ) | Day 1 (log CFU/g) | Day 4 (log CFU/g) | Day 7 (log CFU/g) |

|---|---|---|---|

| 0 (Control) | 9.8 | 9.9 | 10.0 |

| 60 | 9.2* | 9.8 | 9.9 |

| 70 | 8.9* | 9.7 | 9.9 |

| 100 | 8.5* | 9.6 | 9.8 |

Table 3: Relative Abundance of Bacterial Phyla in Dairy Cow Waste on Day 1 Following Sodium Bisulfate Treatment Indicates a significant difference from the control group. Source: Adapted from McGarvey et al. (2011) nih.govresearchgate.net

| Phylum | Control (%) | 100 kg/week SBS (%) |

|---|---|---|

| Bacteroidetes | 45 | 15* |

| Firmicutes | 35 | 10* |

| Proteobacteria | 10 | 50* |

| Actinobacteria | 5 | 15* |

| Spirochaetes | <1 | 5* |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation of Sodium Bisulfate Monohydrate

Molecular modeling and simulation offer a microscopic view of the structure, dynamics, and interactions of this compound. These methods can predict properties that are difficult or impossible to measure experimentally.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule, which in turn governs its reactivity. These calculations solve approximations of the Schrödinger equation to find the energy and wavefunction of the system. For this compound, this involves modeling the sodium cation (Na⁺), the bisulfate anion (HSO₄⁻), and the water molecule (H₂O) as a collective unit.

While specific high-level quantum chemical studies on NaHSO₄·H₂O are scarce, such calculations would typically yield information on:

Electron Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Bonding: Characterizing the nature of the ionic bond between Na⁺ and HSO₄⁻, the covalent bonds within the HSO₄⁻ anion, and the hydrogen bonds involving the water of hydration.

Molecular Orbitals: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity and spectroscopic properties.

These calculations provide a fundamental understanding of the molecule's stability and its potential to react with other chemical species.

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational materials science for its balance of accuracy and computational cost. DFT calculates the properties of a many-electron system based on its electron density, which is a function of only three spatial coordinates.

For this compound, DFT is the ideal tool for predicting both molecular and bulk crystal properties. Studies on related complex crystalline materials, such as ettringite (a calcium sulfo-aluminate mineral), have demonstrated DFT's ability to accurately simulate crystal structures and vibrational spectra (infrared and Raman). mdpi.com Similarly, DFT, when combined with experimental techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, can precisely determine hydrogen atom positions within crystal structures, which is critical for understanding hydrogen bonding networks. nih.gov

Applying DFT to NaHSO₄·H₂O would allow for the prediction of:

Lattice Parameters: Calculation of the unit cell dimensions and angles of the crystal.

Bulk Modulus: Prediction of the material's resistance to compression.

Phase Stability: Comparing the energies of different polymorphic forms to determine the most stable crystal structure.

Electronic Band Structure: Determining the electronic band gap, which classifies the material as an insulator, semiconductor, or metal.

Public databases contain DFT-computed properties for this compound, offering valuable predictive data. nih.gov

Table 1: Computationally Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | H₃NaO₅S | PubChem nih.gov |

| Molecular Weight | 138.08 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 137.95988865 Da | PubChem nih.gov |

| IUPAC Name | sodium;hydrogen sulfate (B86663);hydrate (B1144303) | PubChem nih.gov |

| InChIKey | JXHZRQHZVYDRGX-UHFFFAOYSA-M | PubChem nih.gov |

| Canonical SMILES | O.OS(=O)(=O)[O-].[Na+] | PubChem nih.gov |

| Topological Polar Surface Area | 93.2 Ų | PubChem nih.gov |

| Complexity | 86.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

This table presents data computed by PubChem and other computational chemistry platforms.

Mechanistic Elucidation through Computational Methods

Computational methods are invaluable for mapping out the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Sodium bisulfate is primarily used as an acid catalyst. vedantu.comwikipedia.org It facilitates reactions by donating a proton (H⁺), thereby lowering the activation energy of the reaction. Transition state theory posits that a reaction proceeds through a high-energy, transient configuration known as the transition state. csbsju.edu Catalysts function by stabilizing this transition state more than they stabilize the initial reactants. csbsju.edu

A computational transition state analysis for a reaction catalyzed by sodium bisulfate would involve:

Mapping the Potential Energy Surface: Calculating the energy of the reacting system along the reaction coordinate.

Locating the Transition State: Identifying the saddle point on the potential energy surface that connects reactants and products. This structure represents the peak of the activation energy barrier.

Frequency Analysis: Confirming the identified structure as a true transition state by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.